molecular formula C16H6Cl3F3N2O3 B3036980 6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone CAS No. 400088-48-4

6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone

Cat. No.: B3036980
CAS No.: 400088-48-4
M. Wt: 437.6 g/mol
InChI Key: YLMGEDVZZUNXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the reaction of 6,8-dichloro-2-(trifluoromethyl)-4(3H)-quinazolinone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields 4-chlorobenzoic acid and the corresponding quinazolinone derivative .

Scientific Research Applications

6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound’s halogen atoms and trifluoromethyl group contribute to its binding affinity and specificity for certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

  • 6,8-dichloro-3-[(4-chlorobenzyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone
  • 6,8-dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one

Comparison: Compared to similar compounds, 6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone is unique due to its specific ester linkage and the presence of both chloro and trifluoromethyl groups.

Properties

IUPAC Name

[6,8-dichloro-4-oxo-2-(trifluoromethyl)quinazolin-3-yl] 4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6Cl3F3N2O3/c17-8-3-1-7(2-4-8)14(26)27-24-13(25)10-5-9(18)6-11(19)12(10)23-15(24)16(20,21)22/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMGEDVZZUNXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6Cl3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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